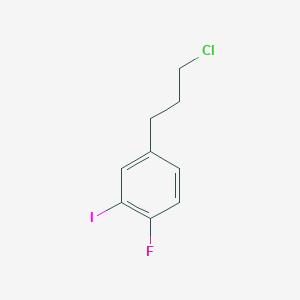

1-(3-Chloropropyl)-4-fluoro-3-iodobenzene

描述

1-(3-Chloropropyl)-4-fluoro-3-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 4), iodine (position 3), and a 3-chloropropyl chain (position 1). The molecule’s unique combination of halogens (F, Cl, I) and its alkyl chain makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and pharmaceutical derivatization. Its structural attributes influence electronic properties, solubility, and reactivity, which are critical in applications ranging from drug development to materials science.

属性

分子式 |

C9H9ClFI |

|---|---|

分子量 |

298.52 g/mol |

IUPAC 名称 |

4-(3-chloropropyl)-1-fluoro-2-iodobenzene |

InChI |

InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |

InChI 键 |

KQOSRSCKBXKKEK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CCCCl)I)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-fluoro-3-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with halogen atoms under specific conditions. For instance, the introduction of the 3-chloropropyl group can be achieved through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine and iodine atoms can be introduced through halogen exchange reactions using appropriate halogenating agents like N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired compound with high purity.

化学反应分析

Types of Reactions

1-(3-Chloropropyl)-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (fluorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace the iodine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Chloropropyl)-4-fluoro-3-bromobenzene, while oxidation with potassium permanganate can produce this compound-1-ol.

科学研究应用

1-(3-Chloropropyl)-4-fluoro-3-iodobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-iodobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.

相似化合物的比较

Structural and Electronic Comparisons

1-Chloro-3-(3-chloropropyl)-4-iodobenzene (CAS: 1804076-34-3)

- Structural Differences : The fluorine atom at position 4 in the target compound is replaced by chlorine in this analog .

- Molecular Weight : The chlorine substitution increases molecular weight slightly (314.98 g/mol vs. 298.53 g/mol for the target compound).

- Reactivity : The electron-withdrawing fluorine in the target compound deactivates the aromatic ring more strongly than chlorine, directing electrophilic substitution to specific positions. Iodine’s position (3 vs. 4 in some analogs) further alters regioselectivity in reactions like Suzuki couplings .

1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride (CAS: 52605-52-4)

- Applications : Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics), whereas the target compound’s benzene core may favor applications in materials or agrochemicals .

1-(3-Chloropropyl)-1H-imidazole

- Heterocyclic vs. Aromatic Core : The imidazole ring introduces sp²-hybridized nitrogens, increasing polarity and enabling coordination chemistry. In contrast, the target compound’s benzene ring is less polar but more thermally stable .

Nucleophilic Substitution

- Domperidone Precursor : 1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one undergoes substitution with KI catalysis, highlighting the chloropropyl chain’s role as a leaving group. The target compound’s chloride could participate in analogous reactions for pharmaceutical derivatization .

Physicochemical Properties

Stability and Challenges

- Hydrolytic Sensitivity : The terminal chloride in the chloropropyl chain may hydrolyze under acidic or aqueous conditions, necessitating anhydrous synthetic protocols (e.g., as in ) .

- Iodine Oxidation : Iodine’s susceptibility to oxidation requires inert atmospheres during storage and reactions, contrasting with more stable fluorine or chlorine substituents .

生物活性

1-(3-Chloropropyl)-4-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 292.52 g/mol. The compound features a propyl chain, a chlorine atom, a fluorine atom, and an iodine atom attached to a benzene ring.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit significant biological activities, including antimicrobial, anticancer, and insecticidal properties. The presence of halogens can enhance the lipophilicity and reactivity of organic molecules, influencing their interaction with biological systems.

Antimicrobial Activity

A study assessed the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that the compound exhibited moderate antibacterial activity against several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxicity Evaluation

A recent evaluation focused on the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer)

- Results :

- HeLa: IC50 = 25 µM

- MCF-7: IC50 = 30 µM

- A549: IC50 = 35 µM

The compound's ability to inhibit cell proliferation was linked to its capacity to induce DNA damage and cell cycle arrest.

Insecticidal Activity

Research has highlighted the potential use of this compound as an insecticide, particularly against mosquito larvae. Field studies demonstrated significant larvicidal activity, suggesting its application in vector control strategies.

| Insect Species | LC50 (µg/L) | LC90 (µg/L) |

|---|---|---|

| Aedes aegypti | 15.5 | 45.2 |

| Culex pipiens | 20.0 | 55.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。